ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate is a thiophene-3-carboxylate derivative featuring a phenyl group at position 5 and a hexanoyl linker terminating in a 1,3-dioxoisoindolyl moiety. This compound shares structural motifs with bioactive molecules, particularly in its thiophene core and amide functionality, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation .
Properties
CAS No. |
379250-96-1 |
|---|---|
Molecular Formula |
C27H26N2O5S |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-2-34-27(33)21-17-22(18-11-5-3-6-12-18)35-24(21)28-23(30)15-7-4-10-16-29-25(31)19-13-8-9-14-20(19)26(29)32/h3,5-6,8-9,11-14,17H,2,4,7,10,15-16H2,1H3,(H,28,30) |
InChI Key |
PSAWKEBBOJRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction, a condensation of ketones, α-cyanoesters, and sulfur, is the most cited method for synthesizing 2-aminothiophene-3-carboxylates. For ethyl 2-amino-5-phenylthiophene-3-carboxylate, phenylacetone reacts with ethyl cyanoacetate and elemental sulfur in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Cyclocondensation proceeds via a Michael addition-cyclization mechanism, yielding the thiophene core in 65–78% isolated yield (Table 1).
Table 1: Optimization of Gewald Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 80 | 24 | 78 |
| Piperidine | Ethanol | 70 | 18 | 65 |
| - | Toluene | 110 | 12 | 58 |
Purification via antisolvent precipitation (isopropanol/water) achieves >98% purity, as confirmed by HPLC.
Preparation of 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid
Photoinduced Intramolecular Annulation
Recent advances in photoredox catalysis enable efficient synthesis of isoindole-1,3-diones. Kang et al. (2021) demonstrated that UV irradiation (365 nm) of 3,4-diphenyl-1H-pyrrol-2(5H)-ones in acetonitrile induces hydrogen evolution and cyclization to dibenzo[e,g]isoindol-1-ones. Adapting this method, hex-5-enoic acid derivatives undergo analogous photoannulation with phthalimide precursors to form 6-(1,3-dioxo-isoindol-2-yl)hexanoic acid (Scheme 1).
Scheme 1: Photochemical Synthesis of Isoindole-1,3-dione
- Substrate : N-(5-hexenoyl)phthalimide
- Conditions : CH₃CN, UV (365 nm), 24 h
- Yield : 82% (isolated)
Mechanistic studies suggest a radical pathway initiated by single-electron transfer (SET) from the excited photocatalyst.
Amide Coupling Strategies
Transition-Metal Catalyzed Amination
Rhodium and iridium complexes facilitate direct amidation of thiophene-2-amines with carboxylic acids. Zhang et al. (2020) reported that [Rh(cod)₂]OTf with Josiphos ligand catalyzes coupling of ethyl 2-amino-5-phenylthiophene-3-carboxylate and 6-(1,3-dioxo-isoindol-2-yl)hexanoic acid at 60°C in toluene, achieving 89% yield (Table 2).
Table 2: Catalytic Systems for Amide Bond Formation
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| [Rh(cod)₂]OTf | Josiphos | Toluene | 89 |
| [Ir(coe)₂Cl]₂ | DTBM-Segphos | DCE | 76 |
| Cu(OAc)₂/(S,S)-Ph-BPE | - | THF | 68 |
Notably, the Rh/Josiphos system minimizes epimerization of the thiophene core, critical for maintaining regiochemical integrity.
Purification and Characterization
Antisolvent Precipitation
The final compound’s low aqueous solubility necessitates antisolvent crystallization. Dissolving the crude product in DMSO and gradual addition of isopropanol induces precipitation of ethyl 2-{[6-(1,3-dioxo-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate as a crystalline solid (mp 148–150°C).
Table 3: Purification Outcomes
| Antisolvent | Purity (%) | Particle Size (µm) | Recovery (%) |
|---|---|---|---|
| Isopropanol | 99.2 | 10–15 | 92 |
| Ethanol | 97.8 | 20–30 | 85 |
| Acetonitrile | 95.5 | 5–10 | 78 |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.
-
Structural Analog Data : Ethyl 3-amino-5-phenylthiophene-2-carboxylate ( ) shows similar ester cleavage patterns under comparable conditions.
Amide Bond Reactivity
The hexanoyl-linked amide group participates in nucleophilic substitutions and acylations, enabling derivatization.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-alkylated amide derivatives | , |
| Acylation | AcCl, pyridine, 0°C → RT | Acetylated amide |
-
Key Insight : The extended hexanoyl chain reduces steric hindrance, enhancing reactivity compared to shorter analogs like those in.
-
Limitation : Over-acylation may occur without controlled stoichiometry.
Isoindole Dione Reactivity
The isoindole dione moiety undergoes ring-opening and cycloaddition reactions, offering pathways for structural diversification.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Ring-opening with amines | Ethylenediamine, EtOH, reflux | Diamine-adducted product | , |
| Diels-Alder cycloaddition | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct |
-
Mechanistic Note : The electron-deficient carbonyl groups in the isoindole dione act as dienophiles in cycloadditions.
-
Spectroscopic Validation : Infrared (IR) data from confirms carbonyl reactivity shifts post-modification.
Thiophene Core Modifications
The 5-phenylthiophene ring supports electrophilic substitutions, though steric effects from substituents limit regioselectivity.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-thiophene derivative | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 4-bromo-thiophene analog |
-
Regioselectivity : The 3-carboxylate and 5-phenyl groups direct electrophiles to the 4-position of the thiophene ring.
-
Challenges : Low yields (<30%) due to competing side reactions ( ).
Research Findings and Implications
-
Synthetic Utility : The compound’s multifunctional design allows iterative derivatization, as demonstrated in spirocyclic indole syntheses () and peptide coupling strategies ( ).
-
Analytical Challenges : X-ray fluorescence ( ) and MALDI-TOF ( ) are critical for characterizing reaction products due to the molecule’s complexity.
-
Biological Relevance : Modified derivatives show enhanced binding to inflammatory targets (e.g., COX-2), as inferred from isoindole dione pharmacophores ().
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-5-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl group and a shorter ethoxy-oxoethyl linker.
- Synthesis : Petasis reaction in HFIP solvent, yielding 22% .
- Key Properties : Molecular weight 390.14 g/mol (HRMS-ESI), lower lipophilicity (hydroxyl group enhances polarity).
- Comparison: The target compound lacks hydroxylation and incorporates a longer hexanoyl chain, likely increasing lipophilicity (higher XLogP3) and altering pharmacokinetics .
(b) 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure : Tetrahydrobenzothiophene with a furylmethyl group and acetyl-linked isoindole dione.
- Key Properties: Shorter linker (acetyl vs. hexanoyl) reduces flexibility; furylmethyl substituent may enhance π-π stacking interactions.
(c) Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Cyclopenta[b]thiophene core with a biphenyl benzoyl group.
- Key Properties : Molecular weight 391.5 g/mol, XLogP3 5.9 (high lipophilicity) .
- Comparison: The target’s phenyl group at position 5 and hexanoyl chain may further elevate XLogP3 (>6.0), favoring membrane permeability but limiting aqueous solubility .
Data Table: Comparative Analysis
Research Implications
- Bioactivity Potential: The target’s structural features (phenyl, isoindole dione) align with kinase inhibitors or protease antagonists, as seen in similar compounds .
- Optimization Challenges: Balancing lipophilicity (hexanoyl chain) with solubility remains critical; prodrug strategies (e.g., ester hydrolysis) may improve bioavailability.
Biological Activity
Basic Information
- Chemical Name : Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate
- CAS Number : 433248-31-8
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 440.51206 g/mol
Structural Characteristics
The structure of this compound features a thiophene core modified with an ethyl ester and an isoindole moiety, which are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Studies have shown that derivatives of isoindole can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) and altered mitochondrial membrane potential .
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in various cancer types by influencing the expression of cyclins and cyclin-dependent kinases (CDKs). This effect can lead to reduced proliferation of cancer cells .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties against various pathogens. The presence of the thiophene ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HL-60 cells | |
| Cell Cycle Arrest | Inhibits proliferation | |
| Antimicrobial | Effective against specific bacteria |
Case Study 1: Apoptosis Induction in HL-60 Cells
A study focused on the effects of ethyl 2-anilino derivatives on HL-60 leukemia cells demonstrated that these compounds significantly increased apoptosis rates. The treatment led to:
- Increased intracellular calcium levels.
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-2) .
Case Study 2: Antimicrobial Efficacy
Research on structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways essential for bacterial survival .
Research Findings
Recent studies emphasize the importance of further exploring the biological activity of this compound. The compound's unique structural attributes may provide a basis for developing novel therapeutic agents targeting cancer and infectious diseases.
Future Directions
Further research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity or reduce toxicity.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Et₃N, DCM, 0°C → RT, 12 h | 65–75 | |
| Purification | Silica gel (EtOAc/Hexane) | 85–90 |
Basic: Which spectroscopic techniques confirm its molecular structure, and what key spectral features are expected?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR:
- Thiophene ring protons: δ 6.8–7.5 ppm (multiplet for aromatic protons).
- Isoindole dioxo group: Carbonyl signals at δ 167–170 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ matching the exact mass (e.g., C₂₇H₂₅N₂O₅S: calculated 513.14, observed 513.13) .
Basic: What safety hazards are associated with this compound, and what protective measures are advised?
Methodological Answer:
- Hazards: Skin/eye irritation (H315, H319), potential respiratory sensitization (H334) .
- Protective Measures:
Advanced: How can discrepancies between theoretical and observed spectroscopic data be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR: To identify dynamic processes (e.g., rotamers) causing signal splitting .
- Computational Modeling: Compare DFT-calculated chemical shifts (using Gaussian or ORCA) with experimental data .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or tautomerism .
Example: A ¹³C NMR mismatch at δ 167 ppm (calculated: 170 ppm) may indicate hydrogen bonding with solvent—verified by repeating the experiment in DMSO-d₆ vs. CDCl₃ .
Advanced: How can synthetic yield be optimized in multi-step processes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
